Fmoc-3-amino-3-(3-bromophenyl)-propionic acid
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Description
“Fmoc-3-amino-3-(3-bromophenyl)-propionic acid” is a specialty product used for proteomics research . It has the empirical formula C24H20BrNO4 and a molecular weight of 466.32 .
Molecular Structure Analysis
The molecule has a solid form and contains a Fmoc functional group . The SMILES string representation of the molecule isOC(=O)CC@@HOCC1c2ccccc2-c3ccccc13)c4cccc(Br)c4
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 466.32 and its molecular formula is C24H20BrNO4 .Scientific Research Applications
Peptide Synthesis and Peptidomimetic Chemistry
Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is notable for its role in peptide synthesis and peptidomimetic chemistry. The compound's application in solid-phase peptide synthesis (SPPS) allows for the construction of complex peptides and proteins. Specifically, the Fmoc group (9-fluorenylmethyloxycarbonyl) is utilized for its protective qualities in the synthesis process, enabling the sequential addition of amino acids to a growing peptide chain without unwanted side reactions. For instance, a study demonstrated the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, highlighting its compatibility with solid-phase peptide synthesis and its potential in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007). The introduction of solid supports, linkages, side chain protecting groups, and understanding of solvation conditions have advanced the Fmoc SPPS methodology, leading to syntheses of biologically active peptides and small proteins (Fields & Noble, 2009).
Self-Assembly and Hydrogelation
The aromaticity and hydrophobicity inherent to the Fmoc moiety facilitate the self-assembly of building blocks. Studies have explored the self-organization of Fmoc-modified amino acids and peptides, with applications spanning from cell cultivation to drug delivery and therapeutic properties. Fmoc-modified peptides have demonstrated potential in forming supramolecular hydrogels, used in the biomedical field for their biocompatible and biodegradable characteristics (Tao, Levin, Adler-Abramovich, & Gazit, 2016). The ability to modify the self-assembly and hydrogelation behavior of these compounds through side-chain halogenation, as demonstrated in Fmoc-phenylalanine derivatives, highlights the tunability of their physical properties for specific applications (Ryan, Anderson, & Nilsson, 2010).
Antibacterial Applications
The nanoassemblies formed by Fmoc-decorated self-assembling building blocks have been investigated for their antibacterial capabilities. These materials can inhibit bacterial growth and viability without being cytotoxic to mammalian cells, presenting a low dosage requirement which preserves their mechanical and optical properties, making them suitable for biomedical applications (Schnaider et al., 2019). Additionally, Fmoc-peptide functionalized cationic amphiphiles have been reported to form antibacterial hydrogels, efficiently gelating water at room temperature and exhibiting antibacterial activity against both Gram-positive and Gram-negative bacteria (Debnath, Shome, Das, & Das, 2010).
Supramolecular Chemistry and Material Science
This compound is also relevant in supramolecular chemistry and material science. The compound's structural and supramolecular features are crucial in designing and developing hydrogelators, biomaterials, and therapeutics. Understanding noncovalent interactions and supramolecular synthon patterns in crystal structures of Fmoc amino acids is essential for recognizing the properties that contribute to their biological applications (Bojarska et al., 2020).
Properties
IUPAC Name |
3-(3-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNRGFVZQISFCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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